[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
Description
This compound is a pyrazole derivative featuring a 4-fluorophenylsulfanyl group at position 5, a methyl group at position 1, a trifluoromethyl group at position 3, and a propionate ester moiety on the methyl group at position 2. Its structure combines lipophilic (trifluoromethyl, 4-fluorophenylsulfanyl) and polar (ester) groups, making it a candidate for agrochemical or pharmaceutical applications. The sulfanyl group enhances stability and influences electronic properties, while the propionate ester may modulate bioavailability through controlled hydrolysis .
Properties
IUPAC Name |
[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2S/c1-3-12(22)23-8-11-13(15(17,18)19)20-21(2)14(11)24-10-6-4-9(16)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISXOAOEYHJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a suitable fluorophenyl halide with a thiol group to form the sulfanyl linkage.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the pyrazole derivative with propionic acid or its derivatives under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations :
Sulfide Aryl Group: [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 318239-52-0): Replacing the 4-fluorophenyl with a 4-chlorophenyl group increases lipophilicity (Cl vs. F). The hydroxyl group (vs. propionate ester) reduces metabolic stability but may enhance hydrogen-bonding interactions .
Ester vs. Hydroxyl/Other Groups: Propionate ester (target compound) vs. methanol (CAS 318239-52-0): The ester improves membrane permeability compared to the polar hydroxyl group. Hydrolysis of the ester to the carboxylic acid could generate an active metabolite with increased solubility .
Pyrazole Ring Substituents: Trifluoromethyl Position: Compounds with -CF₃ at position 5 (e.g., 7c, EC₅₀ = 11.22 µg/mL) exhibit superior antibacterial activity against Xanthomonas oryzae (Xoo) compared to those with -CF₃ at position 3 (e.g., 8a, EC₅₀ > 50 µg/mL). This highlights the critical role of substituent positioning . Methyl vs.
Structural Insights from Crystallography
- Isostructural Analogues: notes that fluorophenyl groups in similar pyrazoles adopt planar or perpendicular orientations, influencing crystal packing and solubility. The target compound’s 4-fluorophenylsulfanyl group may adopt a perpendicular conformation, reducing π-π stacking and enhancing solubility .
Biological Activity
The compound [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate (CAS No. 956705-45-6) is a novel bioactive molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14F4N2O2S
- Molecular Weight : 362.34 g/mol
- Structure : The structure features a pyrazole core substituted with fluorinated phenyl and sulfanyl groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the findings from in vitro assays evaluating its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness Compared to Control |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Comparable to ampicillin |
| Escherichia coli | 100 µg/mL | 50% of ampicillin's activity |
| Candida albicans | 200 µg/mL | Moderate activity |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Disruption of Cell Membrane Integrity : The presence of fluorinated groups likely enhances the lipophilicity of the molecule, allowing it to integrate into bacterial membranes and disrupt their integrity.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic processes, leading to cell death.
- Synergistic Effects : Some studies suggest that combining this compound with other antibiotics can enhance its efficacy, indicating potential for use in combination therapies.
Case Studies and Research Findings
A series of case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested various concentrations of [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate against clinical isolates.
- Results showed that at concentrations above 50 µg/mL, the compound effectively reduced bacterial counts significantly compared to untreated controls.
-
Toxicity Assessment :
- In vitro cytotoxicity assays were performed using human cell lines to evaluate safety profiles.
- The compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications.
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Comparative Studies :
- Comparative studies with other known antimicrobials revealed that while some traditional antibiotics were more effective against specific pathogens, [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate showed broader spectrum activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
